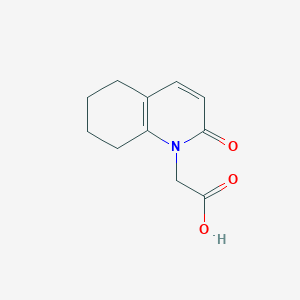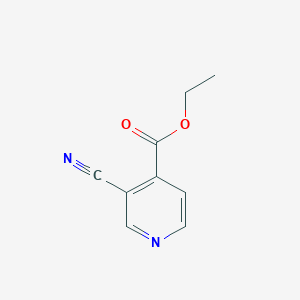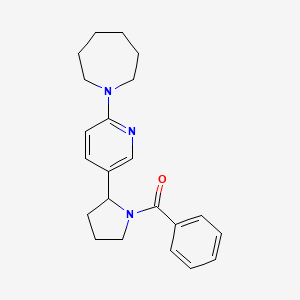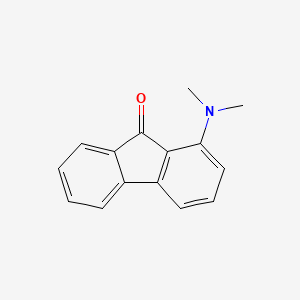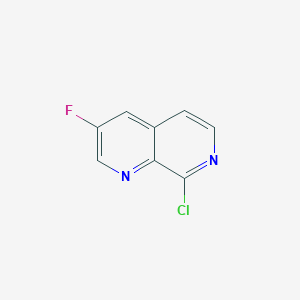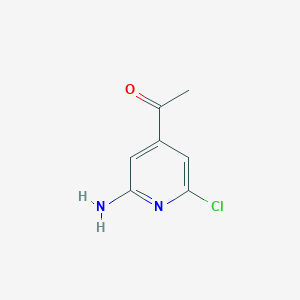
N-(4-(Ethylthio)butan-2-yl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Ethylthio)butan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C9H19NS2 It is a thietane derivative, which means it contains a four-membered ring with a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Ethylthio)butan-2-yl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide, leading to the formation of the thietane ring . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can also be used to synthesize thietane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
化学反応の分析
Types of Reactions
N-(4-(Ethylthio)butan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-(Ethylthio)butan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes involving sulfur atoms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(4-(Ethylthio)butan-2-yl)thietan-3-amine involves its interaction with molecular targets through its sulfur-containing thietane ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-(Methylthio)butan-2-yl)thietan-3-amine: Similar structure but with a methylthio group instead of an ethylthio group.
N-(4-(Methylsulfonyl)butan-2-yl)thietan-3-amine: Contains a methylsulfonyl group, which introduces different chemical properties.
Uniqueness
N-(4-(Ethylthio)butan-2-yl)thietan-3-amine is unique due to its ethylthio group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can be leveraged in specific applications where the ethylthio group provides distinct advantages.
特性
分子式 |
C9H19NS2 |
|---|---|
分子量 |
205.4 g/mol |
IUPAC名 |
N-(4-ethylsulfanylbutan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C9H19NS2/c1-3-11-5-4-8(2)10-9-6-12-7-9/h8-10H,3-7H2,1-2H3 |
InChIキー |
YJBBOWYTORZZPH-UHFFFAOYSA-N |
正規SMILES |
CCSCCC(C)NC1CSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


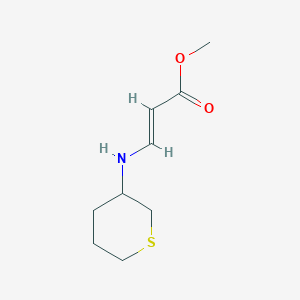
![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
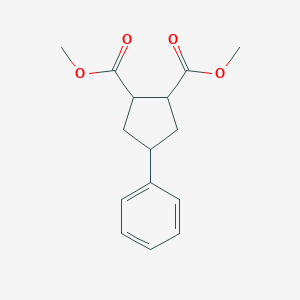
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)

